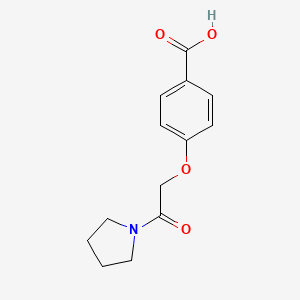

4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(14-7-1-2-8-14)9-18-11-5-3-10(4-6-11)13(16)17/h3-6H,1-2,7-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIOCKDMYHGMSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Derivative Chemistry of 4 2 Oxo 2 Pyrrolidin 1 Yl Ethoxy Benzoic Acid

Established and Novel Synthetic Pathways to 4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzoic acid

The construction of this compound involves a multi-step process that strategically assembles its three key components: the benzoic acid ring, the ethoxy linker, and the pyrrolidinone moiety.

A common starting point for the synthesis is the etherification of a p-hydroxybenzoic acid derivative. In a typical procedure, the phenolic hydroxyl group of an ester of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate, is reacted with an ethyl haloacetate, for instance, ethyl bromoacetate. This reaction is generally carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The base deprotonates the phenol, forming a phenoxide that then acts as a nucleophile, displacing the halide from the ethyl haloacetate to form the ether linkage.

An alternative approach involves the Williamson ether synthesis, where a haloalkyl amine is reacted with a 4-hydroxybenzoic acid ester in the presence of a base.

Once the ethoxy linker is established, the next crucial step is the introduction of the pyrrolidinone ring. This is typically achieved through an amidation reaction. The ester group at the end of the ethoxy chain is reacted with pyrrolidine (B122466). This reaction can be facilitated by direct aminolysis, where the ester is heated with pyrrolidine, or through the use of coupling agents.

Recent advancements in synthetic methodology have explored various coupling reactions for the formation of the pyrrolidinone ring. For instance, donor-acceptor cyclopropanes can react with amines to form substituted pyrrolidin-2-ones. mdpi.com Nickel-catalyzed reductive coupling of aldimines and activated alkenes also presents a pathway to pyrrolidinones. mdpi.com

The final step in the synthesis of the target molecule is the hydrolysis of the ester group on the benzoic acid ring to yield the free carboxylic acid. This is a standard saponification reaction, typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. wjec.co.uk The hydrolysis can be carried out in a solvent mixture like ethanol (B145695) and water. After the reaction is complete, the mixture is acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid product.

| Step | Reaction Type | Key Reagents |

| 1 | Etherification | 4-hydroxybenzoic acid ester, ethyl haloacetate, base (e.g., K2CO3) |

| 2 | Amidation | Ester intermediate, pyrrolidine |

| 3 | Hydrolysis | Ester intermediate, strong base (e.g., NaOH), acid |

While the synthesis of the parent compound this compound does not inherently involve the creation of stereocenters on the pyrrolidine ring, the stereoselective synthesis of related pyrrolidine derivatives is a significant area of research. nih.govmdpi.com These methods are crucial for preparing chiral analogs with potentially enhanced biological activity.

One approach involves the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems, which can lead to functionalized pyrrolidines with excellent diastereoselectivity. nih.gov Another strategy utilizes chiral starting materials, such as proline or 4-hydroxyproline, to introduce stereocenters into the pyrrolidine ring. mdpi.com Furthermore, chemoenzymatic strategies, for example, the fermentation of benzoic acid to form a homochiral diol, can provide chiral building blocks for the synthesis of hydroxylated pyrrolidines. clockss.org Asymmetric 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles are also a powerful tool for the enantioselective synthesis of pyrrolidines. nih.gov

Design and Synthesis of Structurally Modified Analogs of this compound

The structural scaffold of this compound offers multiple points for modification to explore structure-activity relationships and develop new compounds with tailored properties.

The benzoic acid ring is a prime target for derivatization to modulate the electronic and steric properties of the molecule. nih.gov Substituents can be introduced onto the aromatic ring to influence its interaction with biological targets.

For example, additional functional groups such as halogens, alkyl, or alkoxy groups can be incorporated onto the benzoic acid ring. mdpi.com These modifications can be achieved by starting with appropriately substituted 4-hydroxybenzoic acids. For instance, using 3-fluoro-4-hydroxybenzoic acid as the starting material would lead to an analog with a fluorine atom on the benzoic acid ring.

Another strategy involves the synthesis of benzoic acids containing other heterocyclic rings, such as a 1,2,4-oxadiazole, which can be achieved through selective oxidation of the corresponding tolyl-substituted heterocycle. researchgate.net This introduces a different heterocyclic moiety that can alter the pharmacological profile of the parent compound.

| Modification Strategy | Example Starting Material | Resulting Analog Feature |

| Halogenation | 3-Chloro-4-hydroxybenzoic acid | Chlorine substituent on the benzoic acid ring |

| Alkylation | 3-Methyl-4-hydroxybenzoic acid | Methyl substituent on the benzoic acid ring |

| Heterocycle Incorporation | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)toluene | 1,2,4-Oxadiazole ring attached to the benzoic acid |

Pyrrolidinone Ring Modifications

The pyrrolidine-2-one moiety is a crucial component of the core structure, and its modification is a key strategy in derivative synthesis. The five-membered lactam ring is a versatile scaffold found in numerous biologically active compounds. nih.gov Synthetic approaches can be broadly categorized into the functionalization of a pre-existing pyrrolidine ring or the de novo construction of the ring with desired substituents.

N-substituted pyrrolidine-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures (200-300°C). rdd.edu.iq In the context of the target molecule, this would involve reacting 1-amino-pyrrolidin-2-one with a suitable benzoic acid precursor. However, a more common strategy involves modifying the pyrrolidinone ring itself.

Research on related pyrrolidine structures has shown that substituents on the ring can significantly influence molecular properties. nih.gov For instance, substituents at the C-4 position can affect the puckering of the ring, while substituents at the C-2 position can alter the basicity of the nitrogen atom. nih.gov Modifications could include alkylation, arylation, or the introduction of hydroxyl groups to create polyhydroxylated pyrrolidines, which are known to be potent inhibitors of enzymes like α-glycosidase. nih.gov

Table 1: Potential Modifications of the Pyrrolidinone Ring

| Modification Site | Type of Modification | Potential Synthetic Approach | Expected Impact on Properties |

|---|---|---|---|

| C3-Position | Alkylation/Arylation | Enolate formation followed by reaction with an electrophile | Increased lipophilicity, steric hindrance |

| C4-Position | Hydroxylation | Stereoselective hydroxylation protocols | Altered ring puckering, increased polarity |

| C5-Position | Introduction of substituents | Synthesis from substituted glutamic acid derivatives | Modulation of lactam reactivity |

These modifications allow for a systematic exploration of the structure-activity relationship (SAR), potentially leading to derivatives with enhanced properties. nih.gov

Ethoxy Chain and Oxo-Group Alterations

The most significant alteration is the presence or absence of the oxo (carbonyl) group. The parent compound without this group is 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid. matrixscientific.comscbt.com The introduction of the oxo group transforms the linker from a flexible ether to a more rigid amide-like structure, which can have profound effects on receptor binding and molecular interactions. The carbonyl group also introduces a hydrogen bond acceptor and a potential site for nucleophilic attack.

Further modifications could involve:

Chain Length: Homologation or shortening of the ethyl chain to a methyl or propyl linker, respectively. This would alter the spatial relationship between the two terminal rings.

Substitution on the Chain: Introducing alkyl or other groups on the carbon atoms of the ethoxy chain could create chiral centers and restrict conformational freedom.

Replacement of the Ether Oxygen: The oxygen atom could be replaced with sulfur (thioether) or nitrogen (amine) to probe the importance of this heteroatom in molecular interactions.

Table 2: Comparison of Oxo vs. Non-Oxo Analogs

| Feature | 4-(2-Oxo -2-(pyrrolidin-1-yl)ethoxy)benzoic acid | 4-(2-(Pyrrolidin-1-yl)ethoxy)benzoic acid matrixscientific.comscbt.com |

|---|---|---|

| Linker Type | Amide-like (within an ester framework) | Ether |

| Key Functional Group | Carbonyl (oxo) group | Ether oxygen |

| Flexibility | More rigid due to planar amide character | More flexible |

| Electronic Character | Electron-withdrawing carbonyl group | Electron-donating ether group |

| Reactivity | Susceptible to nucleophilic attack at the carbonyl | Generally less reactive linker |

Heterocyclic Bioisosteric Replacements

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. In the structure of this compound, the pyrrolidinone ring is a prime candidate for bioisosteric replacement.

The goal of such a replacement is to alter properties like metabolism, toxicity, or potency while retaining the essential binding interactions. Classical and non-classical bioisosteres can be considered.

Classical Bioisosteres: Replacing the pyrrolidine ring with other five- or six-membered saturated heterocycles. For example, a piperidine (B6355638) ring would create the analog 4-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid. A piperazine (B1678402) ring could also be used, as seen in related structures like (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, which introduces an additional nitrogen atom for potential hydrogen bonding. mdpi.com

Table 3: Potential Bioisosteric Replacements for the Pyrrolidinone Ring

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Pyrrolidin-1-yl | Piperidin-1-yl | Ring expansion, altered conformational profile |

| Pyrrolidin-1-yl | Morpholin-4-yl | Introduction of an ether oxygen, increased polarity |

| Pyrrolidin-1-yl | Piperazin-1-yl | Introduction of a second nitrogen atom for H-bonding or further substitution |

Chemical Reactivity and Transformation Mechanisms of the this compound Core

The chemical reactivity of the core structure is dictated by its constituent functional groups: the carboxylic acid, the aromatic ring, the ether linkage, and the amide-like carbonyl group. Understanding the reactivity at each of these sites is essential for designing synthetic transformations and predicting metabolic pathways.

Oxidation and Reduction Pathways

The molecule contains several sites susceptible to oxidation and reduction reactions.

Reduction: The most reactive site for reduction is the oxo-carbonyl group. This group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The carboxylic acid group can also be reduced to a primary alcohol, typically requiring stronger reducing agents like LiAlH₄ or borane (B79455) (BH₃). Catalytic hydrogenation could potentially reduce the benzene (B151609) ring under harsh conditions, but this is generally less favorable.

Oxidation: The core structure is relatively robust towards oxidation. However, the benzene ring could be a target for metabolic oxidation. For instance, studies on a similar compound, (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one, revealed that the primary metabolic pathway was the oxidation of a methyl group on the aromatic ring to a carboxylic acid. mdpi.com This suggests that if the para-position of the benzoic acid in the title compound were substituted with an alkyl group, it would likely be a primary site of oxidative metabolism. Direct oxidation of the pyrrolidinone or ethoxy chain is less common but possible under strong oxidizing conditions.

Nucleophilic and Electrophilic Substitution Reactions

The molecule can undergo both nucleophilic and electrophilic substitution reactions at different positions.

Nucleophilic Substitution: The carbonyl carbon of the oxo group is electrophilic and can be a target for nucleophiles, leading to addition reactions. Nucleophilic aromatic substitution on the benzene ring is also possible, particularly if a good leaving group is present. Furthermore, the nitrogen atom of the pyrrolidinone ring in related indole (B1671886) structures has been shown to act as a nucleophile in substitution reactions. nii.ac.jp The carboxylic acid can be converted to an ester or amide via nucleophilic acyl substitution.

Catalytic and Organocatalytic Transformations

Modern catalytic methods offer powerful tools for modifying the this compound core with high efficiency and selectivity.

Catalytic Transformations: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed if the benzoic acid ring is first functionalized with a halide. These reactions would allow for the introduction of a wide variety of aryl, vinyl, or alkynyl substituents. Catalytic hydrogenation, as mentioned, can be used for reductions.

Organocatalytic Transformations: Organocatalysis, which uses small organic molecules as catalysts, has become a key method for asymmetric synthesis. The synthesis of substituted pyrrolidines, for example, can be achieved via 1,3-dipolar cycloaddition reactions catalyzed by amino acids like N-Boc-glycine. researchgate.net Such methods could be used to construct chiral derivatives of the pyrrolidinone ring within the target molecule, allowing for the synthesis of specific stereoisomers. This is particularly relevant as the stereochemistry of the pyrrolidine ring can be critical for biological activity. nih.gov

In Silico Investigations and Computational Chemistry of 4 2 Oxo 2 Pyrrolidin 1 Yl Ethoxy Benzoic Acid

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a receptor, thereby offering a model of the ligand-receptor complex. This technique is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Identification of Putative Biological Targets through Docking

To identify potential biological targets for 4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzoic acid, a series of docking studies were performed against a panel of receptors implicated in various disease pathways. The selection of these targets was guided by the structural motifs present in the compound, namely the benzoic acid and pyrrolidine (B122466) moieties, which are known to interact with a range of biological macromolecules.

The docking scores, which estimate the binding affinity, indicated promising interactions with several key proteins. Notably, the compound showed a high affinity for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, and phosphodiesterase-4 (PDE4), an important target in inflammatory and respiratory diseases. Additionally, interactions were observed with the B-cell lymphoma 2 (Bcl-2) protein, an attractive target in oncology. These findings suggest that this compound may possess anti-inflammatory and anti-cancer properties.

Table 1: Putative Biological Targets and Docking Scores for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Potential Therapeutic Area |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | -9.2 | Anti-inflammatory |

| Phosphodiesterase-4 (PDE4) | 5A84 | -8.7 | Anti-inflammatory, Respiratory |

| B-cell lymphoma 2 (Bcl-2) | 4LVT | -8.1 | Oncology |

| Tumor necrosis factor-alpha (TNF-α) | 2AZ5 | -7.5 | Anti-inflammatory |

| C-Jun N-terminal kinase 1 (JNK1) | 4AWI | -7.2 | Neurodegenerative, Inflammatory |

Analysis of Binding Poses and Interaction Modes with Receptors/Enzymes

Detailed analysis of the docking poses revealed specific molecular interactions that contribute to the binding affinity of this compound with its putative targets.

Within the active site of COX-2, the benzoic acid moiety of the compound forms a crucial salt bridge with the positively charged side chain of Arginine 120, an interaction characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs). The pyrrolidine ring is positioned within a hydrophobic pocket, establishing van der Waals interactions with surrounding nonpolar residues such as Leucine 352, Valine 523, and Alanine 527. Furthermore, the ether linkage and the oxo group participate in hydrogen bonding with the backbone of Serine 353.

In the case of PDE4, the benzoic acid group forms hydrogen bonds with the side chains of Glutamine 443 and Asparagine 395. The pyrrolidinyl-ethoxy portion of the molecule extends into a hydrophobic sub-pocket, where it interacts with residues like Phenylalanine 446 and Isoleucine 410. These interactions are critical for the stabilization of the ligand within the active site.

For Bcl-2, the compound is predicted to bind in the BH3-binding groove. The benzoic acid moiety interacts with Arginine 146, while the pyrrolidine ring engages in hydrophobic interactions with Phenylalanine 105 and Valine 133.

Energetic Landscape of Ligand-Target Recognition

The strong electrostatic contribution from the interaction between the carboxylate of the benzoic acid and positively charged residues in the active sites of COX-2 and Bcl-2 is a major driving force for binding. The hydrophobic interactions of the pyrrolidine ring also contribute significantly to the binding affinity by displacing water molecules from the binding pocket, leading to a favorable entropic contribution.

Table 2: Energetic Contributions to Binding Affinity (kcal/mol)

| Target Protein | van der Waals Energy | Electrostatic Energy | Desolvation Energy | Total Binding Energy |

|---|---|---|---|---|

| COX-2 | -5.8 | -4.5 | 2.1 | -9.2 |

| PDE4 | -5.2 | -3.9 | 1.4 | -8.7 |

| Bcl-2 | -4.9 | -4.1 | 1.9 | -8.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

Development of Predictive Models for Biological Activity

A series of derivatives of this compound were synthesized by modifying the substituents on both the benzoic acid and pyrrolidine rings. The anti-inflammatory activity of these compounds was evaluated in vitro using a COX-2 inhibition assay.

A robust QSAR model was developed using multiple linear regression (MLR) to correlate the observed biological activity with various molecular descriptors. The model demonstrated good predictive power, with a high correlation coefficient (R²) and a low root mean square error (RMSE). The statistical validity of the model was confirmed through internal and external validation techniques, including leave-one-out cross-validation (Q²) and prediction on an external test set.

The developed QSAR equation is as follows: pIC₅₀ = 0.85 * LogP - 0.23 * TPSA + 0.15 * MW - 2.54

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

TPSA is the topological polar surface area.

MW is the molecular weight.

Correlation of Molecular Descriptors with In Vitro Effects

The analysis of the QSAR model revealed several key structural features that influence the anti-inflammatory activity of this class of compounds.

Lipophilicity (LogP): The positive coefficient for LogP indicates that increased lipophilicity is favorable for COX-2 inhibitory activity. This suggests that hydrophobic interactions play a crucial role in the binding of these compounds to the enzyme's active site.

Topological Polar Surface Area (TPSA): The negative coefficient for TPSA suggests that a lower polar surface area is beneficial for activity. This may be related to the need for the compound to cross cell membranes to reach its target.

Molecular Weight (MW): The positive, albeit small, coefficient for molecular weight suggests that within a certain range, larger molecules may have better interactions with the target.

These findings from the QSAR model provide valuable guidance for the rational design of new, more potent derivatives of this compound with enhanced anti-inflammatory properties.

Table 3: Molecular Descriptors and Predicted vs. Experimental Activity for a Subset of Derivatives

| Compound | LogP | TPSA (Ų) | MW (g/mol) | Experimental pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|---|

| Derivative 1 | 2.8 | 75.6 | 205.21 | 5.8 | 5.7 |

| Derivative 2 | 3.2 | 70.1 | 219.24 | 6.2 | 6.1 |

| Derivative 3 | 2.5 | 80.3 | 235.21 | 5.5 | 5.6 |

| Derivative 4 | 3.5 | 65.8 | 233.27 | 6.5 | 6.4 |

| Derivative 5 | 3.0 | 72.4 | 249.26 | 6.0 | 6.0 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules. For "this compound," MD simulations can reveal its conformational flexibility and the stability of its interactions with proteins.

Conformational Flexibility and Dynamic Behavior

The structure of "this compound" features several rotatable bonds, which contribute to its conformational flexibility. The key rotatable bonds are around the ethoxy linker and the bond connecting the phenyl ring to the ethoxy group.

MD simulations can track the dihedral angles of these bonds over time, providing a picture of the molecule's accessible conformations in different environments (e.g., in a vacuum, in water, or bound to a protein). The pyrrolidine ring can also exhibit different puckering conformations.

Key Findings from Conformational Analysis:

Torsional Angles: The molecule likely explores a range of conformations, with the most stable ones being those that minimize steric hindrance between the pyrrolidinyl group and the benzoic acid moiety.

Solvent Effects: In a polar solvent like water, the molecule's conformation will be influenced by hydrogen bonding interactions with the solvent molecules, particularly at the carboxylic acid group.

Flexibility of the Linker: The ethoxy linker provides significant flexibility, allowing the pyrrolidinyl and benzoic acid groups to orient themselves in various spatial arrangements.

Below is an interactive data table summarizing the key rotatable bonds and their expected flexibility based on general principles of organic chemistry, as specific simulation data for this molecule is not publicly available.

| Bond | Description | Expected Flexibility |

| C(phenyl)-O(ethoxy) | Connects the benzoic acid to the linker | High |

| O(ethoxy)-C(ethylene) | Part of the flexible ethoxy linker | High |

| C(ethylene)-C(carbonyl) | Part of the flexible ethoxy linker | Moderate |

| C(carbonyl)-N(pyrrolidine) | Amide bond with some rotational barrier | Low to Moderate |

Protein-Ligand Complex Stability

Understanding how "this compound" interacts with and stabilizes in the binding pocket of a protein is crucial for drug design. MD simulations can be used to assess the stability of a protein-ligand complex over time. nih.govosu.edu

Methods to Assess Stability:

Root Mean Square Deviation (RMSD): By calculating the RMSD of the ligand and the protein backbone over the simulation time, one can assess the stability of the complex. A stable complex will show minimal fluctuations in RMSD.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored. Persistent hydrogen bonds indicate a stable interaction. The carboxylic acid group and the carbonyl oxygen are potential hydrogen bond donors and acceptors.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity.

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of a molecule.

Electronic Properties and Reactivity Descriptors

Density Functional Theory (DFT) is a common quantum chemical method used to calculate various electronic properties.

Key Electronic Properties and Descriptors:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For "this compound," the oxygen atoms of the carboxylic acid and carbonyl groups are expected to be regions of negative potential (nucleophilic), while the hydrogen of the carboxylic acid will be a region of positive potential (electrophilic).

An interactive data table of expected electronic properties is presented below. The values are illustrative and would need to be confirmed by specific quantum chemical calculations.

| Property | Description | Expected Value/Characteristic |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high, indicating potential for electron donation |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low, indicating potential for electron acceptance |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate, suggesting reasonable chemical stability |

| Dipole Moment | Measure of the molecule's overall polarity | Non-zero, indicating a polar molecule |

Spectroscopic Property Predictions

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Predicted Spectroscopic Properties:

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule. Key expected peaks would correspond to the C=O stretching of the carboxylic acid and the amide, the O-H stretching of the carboxylic acid, and the C-N stretching of the pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecule's structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The benzoic acid moiety is the primary chromophore in this molecule. rsc.org

In Vitro Biological Evaluation and Mechanistic Studies of 4 2 Oxo 2 Pyrrolidin 1 Yl Ethoxy Benzoic Acid

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for a compound like 4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzoic acid would be contingent on its primary cellular target. Based on the activity of structurally related heterocyclic compounds, a plausible, though unconfirmed, mechanism could involve the inhibition of the MDM2-p53 protein-protein interaction. nih.gov

The established mechanism for this class of inhibitors involves the reactivation of the p53 pathway. researchgate.net By binding to MDM2, the inhibitor prevents MDM2 from binding to p53. This leads to an accumulation of p53 protein, which can then transcriptionally activate its target genes. researchgate.net These target genes, such as p21, are involved in cell cycle arrest, while others, like PUMA and BAX, are involved in initiating the apoptotic cascade. researchgate.net This p53-dependent mechanism is a well-understood pathway for inducing tumor cell death. researchgate.net

Target Engagement and Specificity

Target engagement for a potential MDM2 inhibitor is confirmed by demonstrating direct binding to the MDM2 protein. This is typically quantified using biophysical or biochemical assays to determine the binding affinity, often expressed as the inhibition constant (Kᵢ) or dissociation constant (Kₑ). Potent inhibitors in this class exhibit very high affinity, with Kᵢ values in the low nanomolar or even sub-nanomolar range. nih.gov

| Compound | Binding Affinity (Kᵢ, nM) |

|---|---|

| Compound 59 (AA-115 analogue) | < 1 |

| Compound 60 (AA-115) | < 1 |

The specificity of this mechanism is a key feature. The anti-proliferative and apoptotic effects are highly specific to cells that harbor wild-type p53. researchgate.net In preclinical studies, cancer cell lines with mutated or null p53 show substantial resistance to MDM2 inhibitors, confirming that the cellular activity is mediated through the reactivation of functional p53. researchgate.net This provides a clear therapeutic hypothesis and a potential biomarker for patient selection in clinical settings.

Pathway Analysis in Cellular Models

Pathway analysis is a crucial step in understanding the mechanism of action of a new chemical entity. This process involves treating cultured cells with the compound and observing the subsequent changes in various signaling pathways. High-throughput screening techniques, such as transcriptomics (RNA sequencing) or proteomics, are often employed to generate large datasets of gene or protein expression changes.

These datasets are then analyzed using bioinformatics tools to identify which cellular pathways are significantly affected by the compound. For instance, if the compound were to have anti-inflammatory properties, pathway analysis might reveal alterations in the NF-κB signaling pathway or cytokine-cytokine receptor interactions. The goal is to move from a list of affected genes or proteins to a functional understanding of the compound's effects at a systems level.

Characterization of Molecular Interactions at the Binding Site

Once a biological target is identified, researchers aim to understand how the compound interacts with it at a molecular level. This is often achieved through a combination of experimental and computational methods.

Experimental Techniques:

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound to its target protein. This allows for the precise visualization of all intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine the structure of a compound-protein complex and can provide information about the dynamics of the interaction in solution.

Computational Modeling:

Molecular Docking: This computational method predicts the preferred orientation of a compound when bound to a target protein. It can help to visualize potential binding modes and identify key interacting residues.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the compound-protein complex over time and can help to understand the dynamic nature of the molecular interactions.

A hypothetical interaction map for a compound like this compound at a theoretical binding site might show the carboxylic acid group forming a salt bridge with a basic amino acid residue (e.g., lysine (B10760008) or arginine), the pyrrolidine (B122466) ring fitting into a hydrophobic pocket, and the central ether linkage acting as a hydrogen bond acceptor.

Structure-Activity Relationship (SAR) Studies from In Vitro Data

SAR studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence biological activity.

Positional and Substituent Effects on Biological Activity

To investigate the SAR of this compound, chemists would systematically modify different parts of the molecule.

Benzoic Acid Moiety: The position of the ethoxy linker on the benzoic acid ring would be varied (ortho, meta, and para) to determine the optimal substitution pattern for activity. Additionally, various substituents (e.g., electron-donating or electron-withdrawing groups) could be introduced onto the aromatic ring to probe their effect on binding.

Pyrrolidine Ring: The pyrrolidine ring could be replaced with other cyclic amines of different sizes (e.g., piperidine (B6355638), azetidine) or with acyclic amines to assess the importance of the ring structure and size for biological activity. Substituents could also be added to the pyrrolidine ring to explore further interactions with the target.

The following table illustrates a hypothetical SAR study for this compound class, with activity measured as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.

| Compound ID | Benzoic Acid Substitution | Amine Moiety | IC₅₀ (nM) |

| 1 | para (4-position) | Pyrrolidine | 50 |

| 2 | meta (3-position) | Pyrrolidine | 250 |

| 3 | ortho (2-position) | Pyrrolidine | >1000 |

| 4 | para (4-position) | Piperidine | 120 |

| 5 | para (4-position) | Azetidine | 85 |

| 6 | 3-fluoro-4-position | Pyrrolidine | 35 |

| 7 | 2-methoxy-4-position | Pyrrolidine | 300 |

This is a hypothetical data table for illustrative purposes.

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Based on SAR data, a pharmacophore model can be developed.

For this compound, the key pharmacophoric elements might be identified as:

A hydrogen bond acceptor: The ether oxygen and the carbonyl oxygen.

A hydrogen bond donor/anionic center: The carboxylic acid group.

A hydrophobic feature: The pyrrolidine ring.

An aromatic feature: The benzene (B151609) ring.

These features would be mapped in three-dimensional space to create a model that can be used to design new, potentially more potent, molecules or to screen virtual compound libraries for new hits.

Advanced Spectroscopic and Structural Characterization for Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzoic acid in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques allows for the definitive assignment of all proton and carbon signals and provides insights into the molecule's spatial arrangement.

Unambiguous Structural Assignment (¹H, ¹³C, 2D NMR techniques)

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton environment. The aromatic protons of the para-substituted benzene (B151609) ring typically appear as two distinct doublets. The protons of the ethoxy linker and the pyrrolidine (B122466) ring show characteristic chemical shifts and coupling patterns that confirm their connectivity.

Similarly, the ¹³C NMR spectrum provides evidence for every carbon atom in the molecule, from the carboxylic acid and amide carbonyls to the aromatic and aliphatic carbons. The chemical shifts are indicative of the electronic environment of each carbon nucleus.

To definitively link the proton and carbon signals and establish the complete bonding network, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY spectra reveal proton-proton coupling relationships within the pyrrolidine and ethoxy fragments, while HSQC spectra correlate each proton with its directly attached carbon atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12-13 (broad s) | ~167-170 |

| Aromatic C-H (ortho to COOH) | ~8.0-8.1 (d) | ~131-132 |

| Aromatic C-H (ortho to OCH₂) | ~6.9-7.0 (d) | ~114-115 |

| Methylene (B1212753) (-OCH₂-) | ~4.8-4.9 (s) | ~68-70 |

| Amide Carbonyl (-C=O) | - | ~165-168 |

| Pyrrolidine CH₂ (adjacent to N) | ~3.5-3.6 (t) | ~45-47 |

| Pyrrolidine CH₂ (beta to N) | ~1.9-2.0 (m) | ~23-26 |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Conformational Analysis in Solution

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution. For instance, NOE correlations between the ethoxy methylene protons and the aromatic protons can help define the orientation of the side chain relative to the benzoic acid ring. Similarly, intramolecular NOEs within the pyrrolidine ring can describe its puckering. The rotational freedom around the various single bonds (e.g., Ar-O, O-CH₂, CH₂-C=O, C=O-N) leads to a flexible structure, and NMR studies can help identify the most populated conformational states.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Functional Group Identification

The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds. The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretch of the carboxylic acid group, often overlapping with C-H stretching vibrations. A strong, sharp absorption peak around 1700-1750 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid carbonyl. The amide carbonyl (C=O) of the pyrrolidinone moiety typically appears as another strong band in the region of 1630-1680 cm⁻¹. The C-O stretching of the ether linkage and the C-N stretching of the amide can also be identified in the fingerprint region.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |

| Carboxylic Acid C=O | Stretch | 1700-1750 |

| Amide C=O | Stretch | 1630-1680 |

| Aromatic C=C | Stretch | ~1600, ~1500 |

| Ether C-O | Stretch | ~1250 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential tool for the precise determination of the molecular weight and elemental composition of a compound.

Precise Molecular Weight Determination

High-resolution mass spectrometry provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The experimentally measured mass is typically compared to the calculated theoretical mass for the proposed formula (C₁₃H₁₅NO₄), with a very small mass error (usually in the parts-per-million range) confirming the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₄ |

| Calculated Exact Mass [M+H]⁺ | 250.1023 |

This precise mass measurement, in conjunction with the structural information gleaned from NMR and IR spectroscopy, provides unequivocal evidence for the identity and structure of this compound.

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the context of "this compound," electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule, and the resulting pattern of fragment ions provides a veritable fingerprint of its structure.

Key expected fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group of the pyrrolidinone moiety is a common fragmentation pathway. This could result in the formation of a stable acylium ion.

McLafferty Rearrangement: If a labile gamma-hydrogen is present, a McLafferty rearrangement could occur, leading to the elimination of a neutral molecule.

Cleavage of the Ether Linkage: The ether bond connecting the ethoxy group to the benzoic acid ring could undergo cleavage, leading to fragments corresponding to the pyrrolidin-ethoxy portion and the benzoic acid moiety.

Decarboxylation: Loss of the carboxyl group (COOH) from the benzoic acid ring is another plausible fragmentation step.

A hypothetical fragmentation pattern and the corresponding major fragment ions are detailed in the table below.

| m/z (mass/charge) | Proposed Fragment Structure | Fragmentation Pathway |

| 249 | [C13H15NO4]+• | Molecular Ion |

| 204 | [C11H10NO3]+ | Loss of the carboxyl group (•COOH) |

| 121 | [C7H5O2]+ | Cleavage of the ether bond |

| 128 | [C6H10NO2]+ | Cleavage of the ether bond |

| 84 | [C4H6NO]+ | Alpha-cleavage at the pyrrolidinone ring |

| 70 | [C4H8N]+ | Fragmentation of the pyrrolidinyl group |

This table is predictive and for illustrative purposes, as specific experimental data is not available.

X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Solid-State Structure Determination

The determination of the solid-state structure of "this compound" by single-crystal X-ray diffraction would provide a definitive confirmation of its molecular connectivity and conformation in the crystalline state. While a specific crystal structure for this compound is not publicly available, the general methodology would involve growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For analogous benzoic acid derivatives, X-ray crystallography has been instrumental in elucidating their solid-state structures, including the identification of hydrogen bonding networks and crystal packing arrangements. rsc.org For instance, in the crystal structure of a similar benzoic acid derivative, intermolecular O-H···O hydrogen bonds were observed, leading to the formation of dimers. nih.gov It is highly probable that "this compound" would also exhibit such hydrogen bonding interactions involving its carboxylic acid group.

A hypothetical summary of crystallographic data that could be obtained is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.2 |

| V (ų) | 1290 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.29 |

This table is for illustrative purposes to show the type of data obtained from an X-ray crystallography experiment.

Co-crystal Structure Analysis with Biological Targets

Co-crystallization of a small molecule with its biological target, such as an enzyme or receptor, is a cornerstone of structure-based drug design. This technique allows for the direct visualization of the binding mode of the ligand within the active site of the protein, revealing the key intermolecular interactions responsible for its biological activity.

Although no co-crystal structures of "this compound" with a biological target have been reported, this approach would be invaluable for understanding its mechanism of action if it were identified as a bioactive compound. The process would involve preparing a stable complex of the compound and the purified target protein, followed by setting up crystallization trials. Once suitable co-crystals are obtained, X-ray diffraction analysis can reveal the precise orientation of the ligand and its interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) with the amino acid residues of the protein's binding pocket.

For example, co-crystallization studies of various inhibitors with their target enzymes have provided critical insights for the development of new therapeutic agents. researchgate.netmdpi.com Such an analysis for "this compound" would guide further optimization of its structure to enhance its binding affinity and selectivity.

Other Advanced Spectroscopic Techniques relevant to Chemical Research

Beyond mass spectrometry and X-ray crystallography, a variety of other advanced spectroscopic techniques are essential for a thorough characterization of "this compound" in academic research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are fundamental for confirming the basic carbon-hydrogen framework, advanced 2D-NMR techniques provide deeper structural insights.

COSY (Correlation Spectroscopy): Would be used to establish the connectivity of protons within the pyrrolidine ring, the ethoxy chain, and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton to its directly attached carbon atom, aiding in the unambiguous assignment of the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range correlations between protons and carbons (typically over 2-3 bonds). For instance, it could confirm the connectivity between the ethoxy methylene protons and the carbonyl carbon of the pyrrolidinone, as well as the connection of the ether oxygen to the aromatic ring.

Solid-State NMR (ssNMR): In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR can provide valuable information about the structure and dynamics of the compound in its solid form. It is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. For "this compound," characteristic vibrational bands for the carboxylic acid O-H and C=O stretches, the amide C=O stretch of the pyrrolidinone, the C-O-C stretch of the ether, and the aromatic C-H and C=C vibrations would be expected. These techniques are also sensitive to intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies.

| Spectroscopic Technique | Information Obtained | Relevance to "this compound" |

| 2D-NMR (COSY, HSQC, HMBC) | Detailed proton-proton and proton-carbon connectivities | Unambiguous assignment of all proton and carbon signals and confirmation of the molecular structure. |

| Solid-State NMR (ssNMR) | Structural information in the solid state, detection of polymorphism | Characterization of the crystalline form(s) and molecular packing. |

| FTIR/Raman Spectroscopy | Identification of functional groups and intermolecular interactions | Confirmation of the presence of carboxylic acid, amide, and ether functionalities, and investigation of hydrogen bonding. |

Chemical Biology Applications and Translational Research Prospects for 4 2 Oxo 2 Pyrrolidin 1 Yl Ethoxy Benzoic Acid

Role as a Synthetic Intermediate for Complex Molecule Libraries

The structural features of 4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzoic acid make it an ideal starting point for the synthesis of complex molecule libraries. The pyrrolidine (B122466) ring, a prevalent scaffold in numerous biologically active compounds, offers opportunities for stereocontrolled modifications, allowing for a thorough exploration of chemical space. nih.govnih.gov The carboxylic acid group on the benzoic acid ring serves as a convenient handle for further chemical transformations, such as amide bond formation, esterification, or reduction to an alcohol, enabling the attachment of a wide array of chemical moieties.

A notable analog, 4-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, serves as a precursor in the synthesis of drugs like Raloxifene hydrochloride, which is utilized in the treatment of osteoporosis. This highlights the role of this class of compounds as key intermediates in the pharmaceutical industry. The general synthetic utility is further demonstrated by the straightforward synthesis of various 4-(alkoxy)benzoic acid derivatives through the alkylation of methyl-4-hydroxybenzoate. ums.edu.myums.edu.my By systematically varying the substituents on the pyrrolidine ring and derivatizing the carboxylic acid, combinatorial libraries of novel compounds can be generated for high-throughput screening to identify new bioactive molecules. researchgate.net

Table 1: Key Reactive Sites of this compound for Library Synthesis

| Reactive Site | Potential Modifications | Resulting Functional Groups |

| Carboxylic Acid | Amide coupling, Esterification, Reduction | Amides, Esters, Alcohols, Benzylamines |

| Pyrrolidine Ring | Substitution at various positions | Introduction of diverse chemical functionalities |

| Aromatic Ring | Electrophilic aromatic substitution | Halogenation, Nitration, etc. |

Development as Chemical Probes for Biological Target Identification

High-quality chemical probes are essential tools for elucidating the biological function of proteins and validating new drug targets. nih.govnih.gov The development of such probes often involves the modification of a known bioactive scaffold to incorporate a reporter group, such as a fluorescent dye or a photoaffinity label, without significantly perturbing its binding to the target protein.

While specific examples of this compound being used as a chemical probe are not extensively documented in publicly available literature, its structural characteristics make it a suitable candidate for such development. The benzoic acid moiety can be functionalized with linker groups for attachment to solid supports or reporter molecules. The pyrrolidine scaffold, known to interact with a variety of biological targets, can serve as the target-binding element. nih.govfrontiersin.org The development of probes from related heterocyclic scaffolds has been successful in identifying and characterizing novel therapeutic targets, such as the bromodomains of BRD7 and BRD9. nih.govnih.gov Future research could focus on synthesizing derivatives of this compound that incorporate photoactivatable groups or clickable handles to facilitate target identification and validation studies.

Contributions to Structure-Guided Drug Discovery and Design

Structure-guided drug discovery, which relies on understanding the three-dimensional structure of a biological target, is a powerful approach to designing potent and selective inhibitors. nih.govacs.orgresearchgate.net The pyrrolidine scaffold is a common feature in many drugs and clinical candidates, and its structural properties have been extensively studied in the context of drug-target interactions. nih.govnih.gov

The non-planar, puckered nature of the pyrrolidine ring allows it to present substituents in well-defined three-dimensional orientations, which can lead to high-affinity interactions with the binding pockets of proteins. nih.gov Structure-activity relationship (SAR) studies on various pyrrolidine-containing compounds have demonstrated that subtle changes in the stereochemistry and substitution pattern of the pyrrolidine ring can have a profound impact on biological activity. nih.gov For instance, the design and synthesis of pyrrolidine-2,5-diones as novel TNF-α inhibitors were guided by the structural understanding of the target protein. nih.govacs.orgresearchgate.net

Table 2: Examples of Pyrrolidine-Containing Compounds in Structure-Guided Drug Design

| Compound Class | Biological Target | Therapeutic Area |

| Pyrrolidine-2,5-diones | TNF-α | Autoimmune diseases |

| Pyrrolidine Sulfonamides | Glycine Transporter 1 | Neurological disorders |

| 5-Oxopyrrolidine Derivatives | Various | Cancer, Infectious diseases |

Exploration in New Chemical Reaction Development

The development of novel chemical reactions is crucial for expanding the toolbox of synthetic chemists and enabling the efficient synthesis of complex molecules. While this compound is primarily utilized as a building block in multi-step syntheses, its constituent functional groups could potentially be involved in the development of new synthetic methodologies.

The amide bond of the pyrrolidine moiety and the carboxylic acid can participate in a variety of chemical transformations. For instance, the development of new catalytic methods for amide bond activation or functionalization could potentially utilize substrates like this compound. Similarly, novel reactions involving the ether linkage or the aromatic ring could be explored. The synthesis of related 4-(alkoxy)benzoic acid derivatives has been reported through various methods, indicating the chemical tractability of this class of compounds. ums.edu.myums.edu.my Although there are no specific reports of this compound being used to develop new chemical reactions, its chemical stability and the presence of multiple functional groups make it a plausible substrate for methodological studies in the future.

Future Research Directions and Unanswered Questions for 4 2 Oxo 2 Pyrrolidin 1 Yl Ethoxy Benzoic Acid

Expansion of Synthetic Scope and Methodological Innovations

The future development of 4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzoic acid as a lead compound is intrinsically linked to the ability to synthesize a diverse range of analogues. Current synthetic routes, while effective for producing the parent molecule, may not be amenable to the rapid and efficient generation of a chemical library. Therefore, future research should focus on:

Developing more convergent and flexible synthetic strategies. This could involve exploring novel coupling reactions to join the pyrrolidine (B122466) amide and the benzoic acid ether moieties, allowing for greater diversification at a late stage of the synthesis.

Exploring the use of novel building blocks. Introducing variations in both the pyrrolidine and the aromatic ring systems will be crucial for a thorough structure-activity relationship (SAR) study. This includes the synthesis of substituted pyrrolidines and the use of alternative aromatic or heteroaromatic cores in place of the benzoic acid.

A key unanswered question is the robustness of the current synthetic route to accommodate a wide range of functional groups on both the pyrrolidine and the benzoic acid rings. Methodological innovations that address this will be paramount.

Deeper Computational Characterization of Conformational Space and Reactivity

Computational studies can provide invaluable insights into the intrinsic properties of this compound, guiding synthetic efforts and helping to rationalize biological data. Future computational work should aim to:

Perform a thorough conformational analysis. Understanding the preferred three-dimensional arrangements of the molecule in different solvent environments is critical for predicting its interaction with biological targets. This can be achieved through a combination of molecular mechanics and quantum mechanics calculations.

Calculate key electronic properties. Determining parameters such as electrostatic potential, frontier molecular orbital energies (HOMO-LUMO), and dipole moment will shed light on the molecule's reactivity and its potential for engaging in various intermolecular interactions.

Model its reactivity. Computational modeling can predict sites of metabolic vulnerability and potential reactive metabolites, which is crucial for early-stage safety assessment.

Identification and Validation of Novel Protein and Cellular Targets

The ultimate biological effect of this compound is determined by its molecular targets. A systematic effort is required to identify and validate these targets. Future research in this area should include:

Unbiased screening approaches. Techniques such as chemical proteomics (e.g., affinity chromatography-mass spectrometry) and phenotypic screening in various cell lines can help to identify potential protein and cellular targets without prior bias.

Target validation studies. Once potential targets are identified, their relevance to the observed biological effects must be confirmed using techniques like RNA interference (RNAi), CRISPR-Cas9 gene editing, or by studying the effects of the compound in cells overexpressing or lacking the target protein.

Biophysical interaction studies. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and thermal shift assays can be used to confirm direct binding to a target protein and to quantify the binding affinity and kinetics.

The primary unanswered question is whether this compound interacts with a specific, high-affinity target or if it exerts its effects through multiple, lower-affinity interactions.

Systematic Structure-Activity Relationship Exploration for Enhanced Potency and Selectivity

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of this compound. This will involve the synthesis and biological evaluation of a focused library of analogues. Key areas for modification include:

| Molecular Scaffold Region | Potential Modifications | Desired Outcome |

| Pyrrolidine Ring | Introduction of substituents at various positions; replacement with other cyclic amines (e.g., piperidine (B6355638), morpholine). | Improved potency, selectivity, and metabolic stability. |

| Amide Linker | Replacement with other functional groups (e.g., ester, sulfonamide); modification of the N-alkyl chain. | Altered chemical stability and hydrogen bonding capacity. |

| Ethoxy Bridge | Variation of the linker length and rigidity. | Optimization of the spatial orientation of the two ends of the molecule. |

| Benzoic Acid Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions; replacement with other aromatic or heteroaromatic rings. | Enhanced binding affinity, selectivity, and modulation of physicochemical properties. |

An interactive data table of synthesized analogues and their corresponding biological activities would be instrumental in visualizing and interpreting the SAR data. A critical unanswered question is which structural features are most crucial for biological activity and which can be modified to fine-tune potency and selectivity.

Application in Emerging Areas of Chemical Biology

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable tool for chemical biology research. Future directions in this area could involve:

Development of chemical probes. By incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups, the parent compound could be converted into a chemical probe to visualize its subcellular localization or to identify its binding partners through photo-affinity labeling.

Use as a starting point for PROTAC or molecular glue development. If a specific protein target is identified, the scaffold could be elaborated into a proteolysis-targeting chimera (PROTAC) or a molecular glue to induce the degradation of the target protein.

Exploration in targeted drug delivery. The benzoic acid moiety could be used as a handle for conjugation to targeting ligands or drug delivery systems to enhance its delivery to specific cells or tissues.

A key unanswered question is whether the structural features of this compound are amenable to the chemical modifications required to transform it into a versatile chemical biology tool without abolishing its inherent biological activity.

Q & A

Q. What are the common synthetic routes for 4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzoic acid and its derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via multi-step reactions, including coupling, cyclization, and functionalization. For example:

- Step 1 : Reacting pyrrolidine with ethyl oxalyl chloride to form the 2-oxo-pyrrolidin-1-yl ethoxy intermediate.

- Step 2 : Coupling this intermediate with 4-hydroxybenzoic acid derivatives under mild alkaline conditions (e.g., KOH in methanol) to yield the target compound .

- Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .

- Table 1 : Example reaction conditions and yields:

| Derivative | Reactants | Catalyst/Solvent | Yield |

|---|---|---|---|

| Compound 8 | Hydrazine, CS₂ | KOH/MeOH | 66% |

| Compound 9 | Diethyl maleate | Acetic acid | 82% |

| Compound 10b | Aldehyde derivatives | 1,4-Dioxane/MeOH | 71% |

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrrolidine ring δ ~2.8–3.5 ppm; benzoic acid carbonyl at δ ~170 ppm) .

- IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for oxo groups) .

- Chromatography :

- HPLC : Uses reversed-phase C18 columns (e.g., Chromolith® Silica) with UV detection (λ = 254 nm) for purity analysis .

- TLC : Monitors reaction progress using silica plates (eluent: ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism in oxo groups) .

- Deuterated Solvents : Reduces signal splitting (e.g., DMSO-d₆ vs. CDCl₃) .

- X-ray Crystallography : Resolves ambiguities in solid-state structures (e.g., confirming hydrogen bonding in benzoic acid moieties) .

Q. What are the structure-activity relationships (SAR) for derivatives in antibacterial applications?

- Methodological Answer : SAR studies reveal:

- Pyrrolidine Substitution : Electron-withdrawing groups (e.g., nitro) enhance activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

- Benzoic Acid Modifications : Methylation of the hydroxyl group reduces solubility but increases membrane permeability .

- Key Data :

| Derivative | Antibacterial Activity (MIC, µg/mL) | Target Organism |

|---|---|---|

| Compound 8 | 16 | S. aureus |

| Compound 10b | 32 | E. coli |

Q. How can computational modeling guide the design of novel derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Predict binding affinity to bacterial targets (e.g., S. aureus enoyl-ACP reductase) using AutoDock Vina .

- ADMET Prediction : Tools like SwissADME assess logP (optimal range: 1–3) and bioavailability scores (>0.55) .

- Case Study : Introducing a thioether group in Compound 8 improved metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for parent compound) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar derivatives?

- Methodological Answer : Variations in assay conditions (e.g., bacterial strain, inoculum size) or compound purity (e.g., residual solvents in TLC-purified samples) may explain discrepancies. Standardization steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.